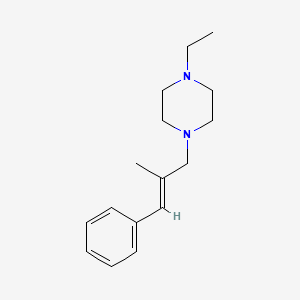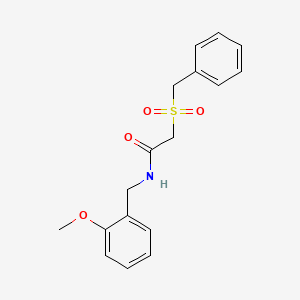
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as EMPP, is a piperazine derivative that has been the focus of scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. However, its effects on normal cells and tissues have not been fully studied. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages for laboratory experiments, including its low toxicity profile and its ability to inhibit the growth of cancer cells. However, its effects on normal cells and tissues have not been fully studied, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, including its potential as an anticancer agent in clinical trials. Further studies are needed to determine its effects on normal cells and tissues, as well as its mechanism of action. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine may also have potential as a treatment for other diseases, such as neurodegenerative disorders, and further studies are needed to explore these potential applications.
Synthesemethoden
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods, including the reaction of piperazine with 1-phenyl-2-butanone, followed by the reaction with ethyl iodide and 2-methyl-3-phenylacrolein. Another method involves the reaction of piperazine with 2-methyl-3-phenylacrolein, followed by the reaction with ethyl iodide. Both methods result in the formation of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-ethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-17-9-11-18(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYQSLOIUJWES-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)



![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)